molecular formula C15H18N2O2 B12908710 4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 61341-30-8

4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12908710
CAS No.: 61341-30-8
M. Wt: 258.32 g/mol
InChI Key: SAPACDFRZIECAB-UHFFFAOYSA-N
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Description

4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by cyclization. One common method involves the reaction of phthalic anhydride with 3-methylcyclohexylamine under reflux conditions in an appropriate solvent such as toluene. The reaction mixture is then heated to promote cyclization, forming the isoindoline-1,3-dione core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Scientific Research Applications

4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione involves its interaction with specific molecular targetsThe compound may also inhibit the aggregation of amyloid proteins, indicating its potential in Alzheimer’s disease research .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler analog with similar structural features but lacking the cyclohexylamine moiety.

    N-Substituted Isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom, offering different biological activities.

Uniqueness

4-((3-Methylcyclohexyl)amino)isoindoline-1,3-dione is unique due to the presence of the 3-methylcyclohexylamine group, which imparts distinct steric and electronic properties. This uniqueness contributes to its specific biological activities and potential therapeutic applications .

Properties

CAS No.

61341-30-8

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

4-[(3-methylcyclohexyl)amino]isoindole-1,3-dione

InChI

InChI=1S/C15H18N2O2/c1-9-4-2-5-10(8-9)16-12-7-3-6-11-13(12)15(19)17-14(11)18/h3,6-7,9-10,16H,2,4-5,8H2,1H3,(H,17,18,19)

InChI Key

SAPACDFRZIECAB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NC2=CC=CC3=C2C(=O)NC3=O

Origin of Product

United States

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